4-Chloro-2-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEFASLCDWQSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452976 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-56-1 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-2-formylbenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2-formylbenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 4657-56-1). Due to its bifunctional nature, containing both a carboxylic acid and an aldehyde group, this compound serves as a valuable intermediate and building block in the synthesis of various heterocyclic compounds and complex organic molecules.[1][2]

Physicochemical Data

The known quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis, enabling researchers to select appropriate reaction conditions and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 4657-56-1 | [3] |

| Molecular Formula | C₈H₅ClO₃ | |

| Molecular Weight | 184.58 g/mol | |

| Melting Point | 184-186 °C | [3] |

| Boiling Point | 347.3 ± 27.0 °C (at 760 mmHg) | [3] |

| Physical Form | Solid | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [3] |

Qualitative Solubility: this compound is described as being soluble in organic solvents but has limited solubility in water.[1] The presence of the polar carboxylic acid and aldehyde groups suggests potential solubility in polar organic solvents like DMSO, DMF, and alcohols, while the chlorinated benzene ring may confer solubility in less polar solvents like ethers and chlorinated solvents.

Spectral Data: While specific, verified spectra for this compound are not widely published in readily accessible databases, spectral data including ¹H NMR, IR, and Mass Spectrometry are available through specialized chemical data providers.[4][5] Researchers requiring this data should consult chemical suppliers or spectral databases directly. The following experimental protocols can be used to obtain this data.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of solid organic compounds like this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol is used to determine the temperature range over which the solid compound melts, which is a key indicator of purity.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Place a small amount of the dry, powdered this compound onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample (1-2 mm in height) into the sealed end.

-

Tap the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (184 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range). A pure compound typically has a sharp melting range of 0.5-1.0 °C.[3]

Determination of Solubility

This protocol provides a systematic approach to characterizing the solubility of the compound in various solvents.

Materials:

-

This compound sample

-

A range of solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated cylinders or pipettes

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. If it is water-soluble, test its solubility in a non-polar solvent like diethyl ether.

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH solution. The presence of the carboxylic acid group suggests it will dissolve in a basic solution.

-

If soluble in 5% NaOH, test its solubility in a weaker base, 5% NaHCO₃, to differentiate between a strong and weak acid. Carboxylic acids are generally acidic enough to dissolve in sodium bicarbonate solution.

-

If the compound were insoluble in water and base, its solubility in 5% HCl would be tested to check for basic functional groups.

-

For compounds insoluble in aqueous acid and base, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as aldehydes.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa), a quantitative measure of the compound's acidity.

Materials:

-

This compound sample

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Beaker

-

Magnetic stirrer and stir bar

-

Solvent in which the acid is soluble (e.g., a water/ethanol mixture if solubility in pure water is low)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the curve. The volume of NaOH at the halfway point to equivalence corresponds to the pKa of the acid.

Synthetic Application Workflow

This compound is a useful reagent for synthesizing various heterocyclic structures. One such application is in the preparation of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are frameworks of interest in medicinal chemistry. The logical workflow for a key step in such a synthesis is depicted below.

Caption: Logical workflow for the synthesis of isoindolinone derivatives.

References

An In-depth Technical Guide to 4-Chloro-2-formylbenzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-formylbenzoic acid, a key chemical intermediate. This document details its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization, designed to support professionals in research and development.

Molecular Structure and Identification

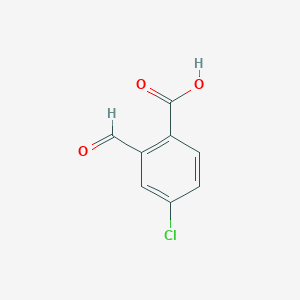

This compound is a polysubstituted aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a chlorine atom, a formyl group (-CHO), and a carboxylic acid group (-COOH).

The structural formula is:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Chloro-phthalaldehydic acid, Benzoic acid, 4-chloro-2-formyl-[2][3][4] |

| CAS Number | 4657-56-1[1] |

| Molecular Formula | C₈H₅ClO₃[1] |

| Molecular Weight | 184.58 g/mol [1] |

| SMILES String | O=C(O)c1cc(Cl)ccc1C=O[5] |

| InChI Key | UAEFASLCDWQSDH-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its properties are influenced by the presence of the electron-withdrawing chlorine, formyl, and carboxylic acid groups.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 184-186 °C | [1] |

| Boiling Point | 347.3 ± 27.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | - |

| pKa (estimated) | ~3.5 | [6][7][8] |

Note: The pKa value is an estimation based on the known pKa of benzoic acid (4.20) and the electron-withdrawing effects of the ortho-formyl and para-chloro substituents, which are known to increase acidity (lower pKa).[6][8]

Synthesis and Purification

Proposed Synthetic Protocol: Oxidation of 4-chloro-2-methylbenzoic acid

This protocol is based on the general method for the oxidation of benzylic carbons to carboxylic acids using potassium permanganate.

Materials:

-

4-chloro-2-methylbenzoic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylbenzoic acid in a 1 M aqueous solution of sodium hydroxide.

-

Heat the solution to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue to reflux the mixture until the permanganate color is completely gone, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless to destroy any remaining permanganate.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms. Check the pH to ensure it is acidic.

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | s | 1H | Aldehyde (-CHO) |

| ~13.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.2 | d | 1H | Aromatic (ortho to -COOH) |

| ~8.0 | d | 1H | Aromatic (ortho to -CHO) |

| ~7.8 | dd | 1H | Aromatic (meta to both) |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~140 | Aromatic (C-Cl) |

| ~138 | Aromatic (C-COOH) |

| ~135 | Aromatic (C-CHO) |

| ~132 | Aromatic (CH) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

Note: The predicted NMR data is based on the analysis of similar substituted benzoic acid derivatives.[9][10]

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze using a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).

Table 6: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 183.0 | [M-H]⁻ (deprotonated molecular ion) |

| 139.0 | [M-H-CO₂]⁻ (loss of carbon dioxide) |

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to its three distinct functional groups, which can be selectively manipulated. It is a useful reagent for the preparation of various heterocyclic compounds. For instance, it is used in the synthesis of 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives.[2] The presence of the chloro, formyl, and carboxylic acid moieties allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

References

- 1. This compound | 4657-56-1 [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. 4-Chloro-2-Formyl-Benzoic Acid | CAS No- 4657-56-1 | NA [chemicea.com]

- 4. kmpharma.in [kmpharma.in]

- 5. clearsynth.com [clearsynth.com]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. asianpubs.org [asianpubs.org]

- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Solubility Profile of 4-Chloro-2-formylbenzoic Acid: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-formylbenzoic acid (CAS No: 4657-56-1), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining precise solubility values. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a formyl group at the 2-position and a chlorine atom at the 4-position.[1] It typically presents as a white to off-white solid and is recognized for its utility as a reagent in the synthesis of various organic compounds, including isocoumarins and isoindolinone derivatives.[1][2] Understanding its solubility in different organic solvents is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 4657-56-1 | [1][3] |

| Molecular Formula | C₈H₅ClO₃ | [1] |

| Molecular Weight | 184.58 g/mol | [1][3] |

| Melting Point | 184-186 °C | [3] |

| Boiling Point | 347.3 ± 27.0 °C (at 760 mmHg) | [3] |

| Appearance | White to off-white solid | [1] |

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have indicated its solubility in select organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [4][5] |

| Methanol | 67-56-1 | Slightly Soluble | [4][5] |

| Water | 7732-18-5 | Limited Solubility | [1] |

Note: The term "Slightly Soluble" generally indicates a solubility in the range of 1-10 g/L. For precise quantitative data, experimental determination is recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective

To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity solid)

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Chloro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 4-Chloro-2-formylbenzoic acid. It also outlines detailed, standardized experimental protocols for the determination of these properties and explores the synthetic utility of this compound through a representative reaction pathway.

Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality assessment of chemical compounds. These properties are indicative of the purity of a substance.

| Property | Value | Conditions |

| Melting Point | 184-186 °C | Not Specified |

| Boiling Point | 347.3 ± 27.0 °C | at 760 mmHg |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described below utilizes a modern melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is switched on, and the heating rate is adjusted. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting range to ensure accuracy.[1]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[2]

-

Data Recording: The observed melting range is recorded. For pure compounds, this range is typically narrow, within 1-2 °C.[1]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The following micro-method using a Thiele tube is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point, though this is more practically determined under vacuum due to the high temperature. The following is a general procedure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil bath of the Thiele tube. The oil level should be above the side arm of the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution throughout the oil.[3][4]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[3]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Synthetic Utility and Logical Workflow

This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[5] Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for a variety of chemical transformations. For instance, it is a key reagent in the synthesis of 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives.[6]

The following diagram illustrates a generalized workflow for a synthetic transformation involving a substituted benzoic acid derivative, such as in a cross-coupling reaction to build a more complex molecular scaffold.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. pennwest.edu [pennwest.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Spectral Data of 4-Chloro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Chloro-2-formylbenzoic acid. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this molecule in research and development settings, particularly in the context of medicinal chemistry and drug discovery.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.1 | Doublet | 1H | Aromatic (H-3) |

| ~7.9 | Doublet of doublets | 1H | Aromatic (H-5) |

| ~7.7 | Doublet | 1H | Aromatic (H-6) |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~140 | Aromatic (C-4, attached to Cl) |

| ~138 | Aromatic (C-2, attached to CHO) |

| ~135 | Aromatic (C-1, attached to COOH) |

| ~132 | Aromatic (C-5) |

| ~130 | Aromatic (C-6) |

| ~128 | Aromatic (C-3) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1770 | Strong | C=O stretch (Aldehyde) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 184/186 | High | [M]+ (Molecular Ion, showing isotopic pattern for Chlorine) |

| 167/169 | Medium | [M-OH]+ |

| 155/157 | Medium | [M-CHO]+ |

| 139/141 | High | [M-COOH]+ |

| 111 | Medium | [C6H4Cl]+ |

| 75 | Medium | [C6H3]+ |

Spectral Analysis and Interpretation

The predicted spectral data provides a clear fingerprint for the identification of this compound.

-

¹H NMR: The downfield singlet for the carboxylic acid proton is expected to be broad due to hydrogen bonding. The aldehyde proton will appear as a sharp singlet. The aromatic region will display a complex splitting pattern corresponding to the three adjacent protons on the substituted benzene ring.

-

¹³C NMR: The spectrum will be characterized by two distinct carbonyl signals for the aldehyde and carboxylic acid groups. The six aromatic carbons will show unique chemical shifts due to the different electronic environments created by the chloro, formyl, and carboxylic acid substituents.

-

IR Spectroscopy: The broad O-H stretch of the carboxylic acid is a key feature. Two distinct C=O stretching bands for the aldehyde and carboxylic acid carbonyls are also expected. The presence of a C-Cl stretching band will further confirm the structure.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation is expected to occur via the loss of the hydroxyl, formyl, and carboxyl groups.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

As this compound is a solid, one of the following methods can be used for sample preparation:

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr powder (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules. Electrospray ionization (ESI) can also be used, particularly for confirming the molecular weight.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

-

The mass range should be set to include the expected molecular ion peak (m/z 184/186).

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a compound like this compound.

This comprehensive guide provides the essential spectral information and analytical protocols necessary for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data offers a powerful toolkit for researchers and scientists in the field of drug development and chemical synthesis.

Synthesis of 4-Chloro-2-formylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Chloro-2-formylbenzoic acid, a key building block in the development of various pharmaceutical compounds. This document details plausible synthetic pathways, experimental protocols adapted from analogous transformations, and relevant data to aid researchers in the successful synthesis of this molecule.

Executive Summary

This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group, making it a versatile intermediate in organic synthesis. The strategic placement of the chloro, formyl, and carboxyl groups on the benzene ring allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide explores three principal synthetic strategies commencing from readily available starting materials:

-

Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid: A reliable method involving the selective oxidation of a benzylic alcohol to an aldehyde.

-

Formylation of a 2-bromo-4-chlorobenzene derivative: A route that constructs the aldehyde functionality via a Grignard reaction followed by subsequent oxidation.

-

Oxidation of 4-chloro-2-methylbenzoic acid: A direct approach, though potentially challenging in achieving selective oxidation to the aldehyde without over-oxidation to the dicarboxylic acid.

This document provides detailed experimental methodologies for these key transformations, supported by quantitative data where available, and visual representations of the synthetic workflows.

Data Presentation

The following tables summarize the key physical and quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-chloro-2-methylbenzoic acid | 7499-07-2 | C₈H₇ClO₂ | 170.59 | 167-171 |

| 4-chloro-2-(hydroxymethyl)benzoic acid | Not readily available | C₈H₇ClO₃ | 186.59 | Not readily available |

| 2-bromo-4-chlorotoluene | 27139-97-5 | C₇H₆BrCl | 205.48 | Not readily available |

| This compound | 4657-56-1 | C₈H₅ClO₃ | 184.58 | 184-186 [1] |

Table 2: Representative Reaction Conditions and Yields

| Synthetic Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Oxidation | 4-chloro-2-(hydroxymethyl)benzoic acid | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | This compound | High (expected) |

| Grignard & Formylation | 2-bromo-4-chlorotoluene | Mg, THF; then DMF; then acid workup | 4-chloro-2-methylbenzaldehyde | Moderate to High (expected) |

| Side-chain Oxidation | 4-chloro-2-methylbenzaldehyde | KMnO₄, H₂O, heat | This compound | Variable |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations. These are based on established chemical principles and analogous reactions reported in the literature.

Route 1: Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid

This is a highly efficient and selective method for the synthesis of this compound. The protocol is adapted from the well-established oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC).

Experimental Protocol: PCC Oxidation

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to allow for efficient stirring (approximately 15-20 mL per gram of the starting alcohol).

-

Addition of Starting Material: Dissolve 4-chloro-2-(hydroxymethyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC suspension at room temperature over a period of 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours. The reaction mixture will appear as a dark brown, thick slurry.

-

Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

-

Filtration: Filter the mixture through a pad of Celite® using a Büchner funnel. Wash the filter cake thoroughly with several portions of diethyl ether until the filtrate runs clear.

-

Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.

Route 2: Synthesis from 2-bromo-4-chlorotoluene

This route involves the formation of a Grignard reagent from 2-bromo-4-chlorotoluene, followed by formylation with N,N-dimethylformamide (DMF) to yield 4-chloro-2-methylbenzaldehyde. Subsequent oxidation of the methyl group provides the target molecule.

Experimental Protocol: Grignard Reaction and Formylation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-4-chlorotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude 4-chloro-2-methylbenzaldehyde.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel.

Experimental Protocol: Oxidation of 4-chloro-2-methylbenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-chloro-2-methylbenzaldehyde in a suitable solvent such as a mixture of t-butanol and water.

-

Oxidation: Add potassium permanganate (KMnO₄) (2.0 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary. Heat the reaction mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Acidification: Combine the filtrates and acidify with concentrated HCl until a white precipitate forms.

-

Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Oxidation of 4-chloro-2-(hydroxymethyl)benzoic acid.

Caption: Synthesis from 2-bromo-4-chlorotoluene.

Caption: Selective oxidation of 4-chloro-2-methylbenzoic acid.

References

The Versatile Role of 4-Chloro-2-formylbenzoic Acid in Synthetic Research and Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2-formylbenzoic acid, a multi-functional aromatic compound, is emerging as a significant building block in synthetic organic chemistry and medicinal research. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a chloro-substituent on a benzene ring, offers a versatile platform for the construction of a diverse array of complex molecules and heterocyclic scaffolds. This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a focus on its utility in synthesizing bioactive isocoumarins and isoindolinones. This paper will detail its chemical properties, key synthetic applications with experimental protocols, and the prospective biological activities of its derivatives, supported by quantitative data and pathway visualizations.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 184-186 °C.[1][2] Its molecular structure and key identifiers are summarized in the table below. The presence of the carboxylic acid, aldehyde, and chloro groups imparts a unique reactivity profile, making it a valuable intermediate in various chemical transformations.

| Property | Value | Reference |

| CAS Number | 4657-56-1 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [3] |

| Molecular Weight | 184.58 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-phthalaldehydic acid | [3] |

| Boiling Point | 347.3 ± 27.0 °C | [2] |

| Melting Point | 184-186 °C | [1][2] |

Core Applications in Research

The strategic positioning of the formyl and carboxylic acid groups in this compound allows for a range of cyclization and condensation reactions, leading to the formation of various heterocyclic systems. Two of the most promising applications are in the synthesis of isocoumarins and isoindolinones, classes of compounds known for their diverse biological activities.

Synthesis of Bioactive Isocoumarins

Isocoumarins are a class of natural and synthetic lactones that exhibit a wide range of pharmacological properties, including enzyme inhibition and antimicrobial effects.[4][5] this compound serves as a key precursor for the synthesis of substituted isocoumarins, particularly 3-(3-oxoalkyl)isocoumarins.

A general approach for this transformation involves a tandem reductive rearrangement of 3-furylphthalides with 2-formylbenzoic acids.[6] This method allows for the construction of the isocoumarin core with an appended oxoalkyl side chain.

This protocol describes a general method for the synthesis of 4-unsubstituted 3-(3-oxoalkyl)isocoumarins from 2-formylbenzoic acids and 2-alkylfurans, which proceeds via the formation and subsequent recyclization of 2-(2-carboxybenzyl)furans.[6]

Step 1: Synthesis of 2-(2-carboxybenzyl)furans

-

In a round-bottom flask, a mixture of the 3-(2-furyl)phthalide (synthesized from the corresponding 2-formylbenzoic acid) and zinc dust in aqueous ammonia is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the 2-(2-carboxybenzyl)furan product.

-

The product is collected by filtration, washed, and dried.

Step 2: Acid-Catalyzed Recyclization to Isocoumarins

-

The 2-(2-carboxybenzyl)furan from the previous step is dissolved in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is refluxed until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is cooled, and the isocoumarin product is isolated by extraction and purified by chromatography.

Derivatives of isocoumarins have demonstrated a range of biological activities. Notably, certain isocoumarins act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4][7] The proposed mechanism involves the hydrolysis of the isocoumarin lactone ring by the esterase activity of the enzyme, forming a 2-carboxy-phenylacetic aldehyde derivative that acts as the inhibitor.[4]

Furthermore, chloro-substituted isocoumarins have been investigated as inhibitors of pancreatic cholesterol esterase (CEase), an enzyme involved in dietary cholesterol absorption.[8] Potent reversible inhibition has been observed with dissociation constants (Ki) in the nanomolar range.[8] Some isocoumarins have also shown potential as pancreatic lipase inhibitors, which is a target for anti-obesity drugs.[9]

| Target Enzyme | Compound Class | Inhibition Data | Reference |

| Carbonic Anhydrase IX | 3,4-Disubstituted Isocoumarins | Kᵢ = 2.7–78.9 µM | [4] |

| Carbonic Anhydrase XII | 3,4-Disubstituted Isocoumarins | Kᵢ = 1.2–66.5 µM | [4] |

| Pancreatic Cholesterol Esterase | 4-Chloro-3-alkoxyisocoumarins | Kᵢ = 11 nM and 19 nM | [8] |

| Pancreatic Lipase | Flavonoid Derivatives (for comparison) | IC₅₀ = 17.68 ± 1.43 µM | [9] |

Synthesis of Bioactive Isoindolinones

Isoindolinones are another important class of N-heterocyclic compounds that form the core of many biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[7][10][11] this compound is a valuable starting material for the catalyst-free, three-component synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water.[12]

This environmentally friendly protocol describes the one-pot synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives.[12]

-

In a reaction vessel, combine this compound (1 mmol), a primary amine (1 mmol), and 1H-indole (1 mmol) in water.

-

Stir the reaction mixture at a specified temperature (e.g., 70-100 °C) for a designated time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization if necessary.

Isoindolinone derivatives have shown promise in a variety of therapeutic areas. Studies have demonstrated their potential as:

-

Anticancer Agents: Certain isoindolinone derivatives exhibit cytotoxic effects against various cancer cell lines.[10][13] The proposed mechanisms of action may involve the inhibition of key cellular pathways, such as those regulated by kinases like CDK7 or transcription factors.[10][14]

-

Carbonic Anhydrase Inhibitors: Similar to isocoumarins, isoindolinone derivatives have been investigated for their ability to inhibit carbonic anhydrase isoforms, with some compounds showing high affinity in the nanomolar range.[7][11]

-

Antimicrobial Agents: Various isoindolinone derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains.[7][15]

| Biological Activity | Compound Class | Quantitative Data | Reference |

| Anticancer (HepG2 cell line) | Substituted Isoindolinone | IC₅₀ = 5.89 µM | [13] |

| Carbonic Anhydrase I Inhibition | Isoindolinone Derivatives | Kᵢ = 11.48 ± 4.18 to 16.09 ± 4.14 nM | [7][11] |

| Carbonic Anhydrase II Inhibition | Isoindolinone Derivatives | Kᵢ = 9.32 ± 2.35 to 14.87 ± 3.25 nM | [7][11] |

| Antibacterial (Broad Spectrum) | Phthalimido-pyrazoline derivative | - | [15] |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry and drug discovery. Its ability to serve as a precursor for bioactive isocoumarins and isoindolinones opens avenues for the development of novel therapeutics targeting a range of diseases. The synthetic protocols outlined in this guide, particularly the environmentally benign, catalyst-free methods, highlight the practical utility of this compound in modern organic synthesis. Further research into the specific biological activities and mechanisms of action of derivatives of this compound is warranted to fully exploit its potential in the development of new and effective therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 4657-56-1 [sigmaaldrich.com]

- 3. 4-Chloro-2-Formyl-Benzoic Acid | CAS No- 4657-56-1 | NA [chemicea.com]

- 4. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocoumarin-based inhibitors of pancreatic cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

The Ascending Profile of 4-Chloro-2-formylbenzoic Acid Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is continually evolving, with a persistent demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of emerging compound classes, derivatives of 4-Chloro-2-formylbenzoic acid are gaining significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic candidates, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Core Synthesis Strategies

The synthetic accessibility of this compound derivatives is a key factor driving their exploration. A common and effective route involves a two-step process commencing with the synthesis of the necessary starting materials, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient pathway to the core molecule, which can then be further modified to generate a diverse library of derivatives.[1]

A generalized workflow for the synthesis of the parent compound, 4-Chloro-2-(4-formylphenyl)benzoic acid, is depicted below. This foundational molecule serves as a versatile building block for further derivatization.

References

An In-depth Technical Guide to 4-Chloro-2-formylbenzoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-formylbenzoic acid, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds of medicinal interest, such as isoindolinones and isocoumarins. Detailed experimental protocols for key transformations, a summary of quantitative data, and graphical representations of synthetic pathways are presented to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid that is soluble in many organic solvents but has limited solubility in water.[1][2] The presence of the electron-withdrawing chlorine atom and the ortho-positioning of the formyl and carboxyl groups influence its reactivity and make it a unique starting material for various chemical transformations.[2]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 4657-56-1 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [3] |

| Molecular Weight | 184.58 g/mol | |

| Melting Point | 184-186 °C | [1] |

| Boiling Point | 347.3 ± 27.0 °C at 760 mmHg | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-phthalaldehydic acid, Benzoic acid, 4-chloro-2-formyl- | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 10.2 (s, 1H, CHO), 8.1-7.8 (m, 3H, Ar-H), ~13.5 (s, 1H, COOH) | Based on similar structures[5] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted: δ 192 (CHO), 166 (COOH), 140-128 (Ar-C) | Based on similar structures[5][6] |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, aldehyde) | Based on similar structures[7] |

| Storage | Store at 2-8 °C for long-term storage. | [8] |

Note: Experimentally obtained spectroscopic data for this compound is not widely available in public literature. The provided NMR and IR data are predicted based on the analysis of structurally similar compounds.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable. A common synthetic approach involves the oxidation of a suitable precursor, such as 4-chloro-2-methylbenzaldehyde or a related compound.

Applications in Organic Synthesis

The dual reactivity of the aldehyde and carboxylic acid functionalities, combined with the presence of a chlorine atom, makes this compound a powerful tool for the synthesis of a wide range of organic molecules, particularly heterocyclic systems.

Synthesis of Substituted Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds and natural products. This compound serves as an excellent precursor for the synthesis of 7-chloro-substituted isoindolinones through condensation reactions with primary amines.[5]

Workflow for the Synthesis of 7-Chloro-Substituted Isoindolinones

Caption: General workflow for the synthesis of 7-chloro-substituted isoindolinones.

Experimental Protocol: Synthesis of 7-Chloro-2-phenylisoindolin-1-one (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 184.6 mg) in glacial acetic acid (10 mL).

-

Addition of Amine: To the stirred solution, add aniline (1.0 mmol, 93.1 mg).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-chloro-2-phenylisoindolin-1-one.

Table 2: Representative Yields for the Synthesis of 7-Chloro-Substituted Isoindolinones

| R-Group of Primary Amine | Product | Yield (%) |

| Phenyl | 7-Chloro-2-phenylisoindolin-1-one | >85% (estimated) |

| 4-Methoxyphenyl | 7-Chloro-2-(4-methoxyphenyl)isoindolin-1-one | >85% (estimated) |

| Benzyl | 2-Benzyl-7-chloroisoindolin-1-one | >80% (estimated) |

Note: Yields are estimated based on similar reactions with 2-formylbenzoic acid, as specific literature data for the chloro-derivative is limited.

Synthesis of Isocoumarins

Isocoumarins are another important class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in the synthesis of 7-chloro-isocoumarin derivatives.

Workflow for the Synthesis of 7-Chloro-isocoumarins

Caption: General workflow for the synthesis of 7-chloro-isocoumarins.

Experimental Protocol: Synthesis of 3-Acetyl-7-chloroisocoumarin (Representative)

-

Reaction Setup: Combine this compound (1.0 mmol, 184.6 mg) and chloroacetone (1.2 mmol, 111.0 mg) in a suitable solvent like ethanol.

-

Addition of Base: Add a catalytic amount of a base such as piperidine or potassium carbonate.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

The presence of both an aldehyde and a carboxylic acid group makes this compound an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[9] A notable example is the Ugi-type reaction.

Workflow for a Three-Component Reaction

Caption: General workflow for a three-component reaction involving this compound.

Experimental Protocol: Ugi-type Three-Component Reaction (Representative)

-

Reaction Setup: To a solution of this compound (1.0 mmol, 184.6 mg) in methanol (10 mL), add an amine (e.g., aniline, 1.0 mmol, 93.1 mg).

-

Addition of Isocyanide: After stirring for 10 minutes, add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 109.2 mg) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to yield the desired product.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This further enhances its utility as a versatile building block.[10]

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative)

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 184.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

-

Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1, 10 mL).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, providing access to diverse and complex molecular scaffolds. The ability to readily form key heterocyclic structures like isoindolinones and isocoumarins, coupled with its potential for further functionalization via cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to empower scientists to fully harness the synthetic potential of this remarkable compound.

References

- 1. scienceopen.com [scienceopen.com]

- 2. youtube.com [youtube.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups in 4-Chloro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the differential reactivity of the formyl (aldehyde) and carboxylic acid functional groups within the 4-Chloro-2-formylbenzoic acid molecule. Understanding the chemoselectivity of this bifunctional building block is critical for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document outlines the electronic and steric influences on reactivity, provides detailed experimental considerations for selective transformations, and presents relevant physicochemical and spectroscopic data.

Core Concepts: Understanding Differential Reactivity

The distinct reactivity of the formyl and carboxylic acid groups in this compound stems from fundamental principles of organic chemistry. The formyl group, an aldehyde, is inherently more electrophilic and susceptible to nucleophilic attack and reduction than the carboxylic acid group. Conversely, the carboxylic acid is acidic and its primary reactions involve deprotonation or activation to facilitate nucleophilic acyl substitution.

Key Factors Influencing Reactivity:

-

Electronic Effects: The carbonyl carbon of the formyl group is highly electrophilic due to the electron-withdrawing nature of the oxygen atom. The carboxylic acid's carbonyl carbon is also electrophilic but is resonance-stabilized by the adjacent hydroxyl group, rendering it less reactive towards nucleophiles than the aldehyde.

-

Steric Hindrance: The ortho-positioning of the formyl and carboxylic acid groups introduces steric hindrance, which can influence the approach of bulky reagents to either functional group.

-

Reagent Selection: The choice of reagents and reaction conditions is paramount in achieving selective transformations. Mild reducing agents will preferentially target the aldehyde, while specific activating agents are required for reactions at the carboxylic acid site.

A logical workflow for planning selective reactions on this molecule is outlined below.

Caption: Decision workflow for targeting functional groups.

Selective Reactions of the Formyl Group

The high electrophilicity of the formyl group's carbonyl carbon makes it the primary target for nucleophilic addition and reduction reactions.

Selective Reduction

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) in the presence of the carboxylic acid using mild hydride reagents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would reduce both functional groups.

Product: 4-Chloro-2-(hydroxymethyl)benzoic acid

Acetal Protection

To perform reactions on the carboxylic acid group that are incompatible with the aldehyde, the formyl group can be protected as an acetal. This is typically achieved by reacting the molecule with a diol, such as ethylene glycol, under acidic conditions. Acetals are stable to basic and nucleophilic conditions and can be readily removed by aqueous acid treatment.[1][2]

Product: 2-(1,3-dioxolan-2-yl)-4-chlorobenzoic acid

The general workflow for a protection-reaction-deprotection sequence is illustrated below.

Caption: General workflow for formyl group protection strategy.

Selective Reactions of the Carboxylic Acid Group

Reactions at the carboxylic acid center typically require activation to enhance the electrophilicity of the carbonyl carbon or proceed under conditions that favor nucleophilic acyl substitution.

Esterification

The carboxylic acid can be converted to an ester via methods like the Fischer esterification.[3][4] This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). These conditions generally do not affect the formyl group.

Product Example: Methyl 4-chloro-2-formylbenzoate

Amide Bond Formation

Amide bonds are formed by activating the carboxylic acid, followed by the addition of an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5] The choice of base and solvent is critical to avoid unwanted reactions with the formyl group.

Product Example: N-Benzyl-4-chloro-2-formylbenzamide

Quantitative Data and Physicochemical Properties

This section summarizes key data for this compound and its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4657-56-1 | [6][7] |

| Molecular Formula | C₈H₅ClO₃ | [6][7] |

| Molecular Weight | 184.58 g/mol | [6] |

| Melting Point | 184-186 °C | [8] |

| Boiling Point | 347.3 ± 27.0 °C | [8] |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data (Reference)

Note: Specific experimental spectra for this compound are not widely published. The data below for related compounds are provided for reference and prediction.

| Compound | Spectroscopy Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| 4-Formylbenzoic acid | ¹H NMR (DMSO-d₆) | ~13.5 (s, 1H, COOH), ~10.1 (s, 1H, CHO), ~8.1 (d), ~8.0 (d) | [9] |

| 4-Formylbenzoic acid | ¹³C NMR (DMSO-d₆) | ~193 (CHO), ~167 (COOH), Aromatic region: ~130-140 | [9] |

| 4-Chlorobenzoic acid | ¹H NMR (DMSO) | ~13.2 (s, 1H, COOH), ~7.9 (m, 2H), ~7.5 (m, 2H) | [10] |

| 4-Chlorobenzoic acid | ¹³C NMR (DMSO) | ~171.7 (COOH), Aromatic region: ~133-143 | [10] |

| Benzoic acid | FT-IR (cm⁻¹) | ~3500-2500 (O-H stretch, broad), ~1685 (C=O stretch) |

Table 3: Selective Reaction Conditions and Expected Outcomes

| Reaction | Reagents & Conditions | Target Group | Expected Product | Notes |

| Selective Reduction | NaBH₄, Methanol, 0 °C to RT | Formyl | 4-Chloro-2-(hydroxymethyl)benzoic acid | NaBH₄ is chemoselective for aldehydes over carboxylic acids. |

| Esterification | Methanol, H₂SO₄ (cat.), Reflux | Carboxylic Acid | Methyl 4-chloro-2-formylbenzoate | Standard Fischer esterification conditions.[3] |

| Amide Coupling | Benzylamine, EDC·HCl, HOBt, DIPEA, DCM, RT | Carboxylic Acid | N-Benzyl-4-chloro-2-formylbenzamide | EDC activates the carboxylic acid for aminolysis.[5] |

| Acetal Protection | Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark | Formyl | 2-(1,3-dioxolan-2-yl)-4-chlorobenzoic acid | Protects the aldehyde from nucleophiles/bases.[1] |

Experimental Protocols

The following are generalized protocols based on standard organic chemistry procedures, adapted for the selective transformation of this compound. Researchers should perform their own optimization.

Protocol 1: Selective Reduction of the Formyl Group

Objective: To synthesize 4-Chloro-2-(hydroxymethyl)benzoic acid.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (~pH 2-3).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Fischer Esterification of the Carboxylic Acid

Objective: To synthesize Methyl 4-chloro-2-formylbenzoate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of anhydrous methanol (which also acts as the solvent).[3]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Purify as needed by column chromatography or recrystallization.

Protocol 3: Amide Coupling via EDC Activation

Objective: To synthesize N-Benzyl-4-chloro-2-formylbenzamide.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (e.g., benzylamine, 1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). If needed, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

References

- 1. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, 4-chloro-2-formyl-(4657-56-1) 1H NMR spectrum [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Chemoselective reductions with sodium borohydride | Semantic Scholar [semanticscholar.org]

- 9. Benzoic acid, 4-chloro-2-formyl- | 4657-56-1 [chemicalbook.com]

- 10. 4657-56-1 | this compound - Capot Chemical [capotchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-formylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Chloro-2-formylbenzoic acid, a key building block in organic synthesis and drug discovery. By understanding the electronic landscape of this molecule, researchers can better predict its reactivity, design novel synthetic routes, and develop new chemical entities with desired pharmacological properties.

Introduction

This compound (CAS No: 4657-56-1) is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a formyl group, and a carboxylic acid group.[1] The interplay of the electronic effects of these substituents dictates the molecule's reactivity, creating distinct regions of electrophilicity and nucleophilicity. This guide will delve into the theoretical and practical aspects of these reactive sites, providing a framework for their strategic utilization in chemical synthesis.

Predicted Electrophilic and Nucleophilic Sites

The electronic properties of the substituents on the benzene ring are crucial in determining the location of electrophilic and nucleophilic centers. The chloro, formyl, and carboxyl groups are all electron-withdrawing to varying degrees, influencing the electron density distribution across the molecule.

Electrophilic Sites:

The primary electrophilic centers in this compound are predicted to be the carbonyl carbons of the formyl and carboxylic acid groups.

-

Formyl Carbon: The formyl group (-CHO) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and its ability to participate in resonance. This polarization creates a significant partial positive charge on the formyl carbon, making it a prime target for nucleophilic attack.

-

Carboxyl Carbon: Similarly, the carbonyl carbon of the carboxylic acid group (-COOH) is also electrophilic. The adjacent hydroxyl group can donate electron density to a small extent through resonance, but the overall inductive and resonance effects of the two oxygen atoms render this carbon electron-deficient and susceptible to nucleophilic acyl substitution.

-